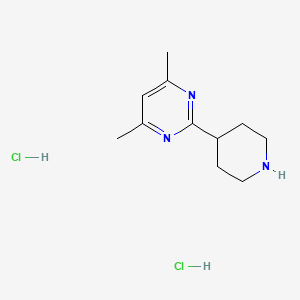
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
説明
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound with the formula C11H19Cl2N3 and a molecular weight of 264.19 . It is used for research purposes and is not intended for human use .
Molecular Structure Analysis
The molecular structure of 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride consists of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidine ring at position 2 . The SMILES string for this compound is CC1=CC(=NC(=N1)C2CCNCC2)C.Cl.Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride are not fully detailed in the available resources. It is known that the compound has a molecular weight of 264.19 .科学的研究の応用
1. Structural Analysis and Hydrogen Bonding
Studies on compounds similar to 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride, like ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate, have focused on their crystal structures and hydrogen bonding patterns. These compounds exhibit nonplanar conformations and are linked by N-H...N and N-H...O hydrogen bonds, which is significant for understanding the molecular interactions and aggregation behavior of such pyrimidine derivatives (Trilleras et al., 2008).
2. Antimicrobial Activity
Pyrimidine derivatives, including those structurally related to 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride, have been synthesized and evaluated for their antimicrobial activity. Some derivatives showed potential in inducing bacterial cell membrane rupture and disintegration, highlighting their possible applications in developing new antimicrobial agents (Bhat & Begum, 2021).
3. Inhibition of Iron Corrosion
Research on piperidine derivatives has included studies on their role in corrosion inhibition. For instance, derivatives like (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide have been investigated for their ability to inhibit the corrosion of iron, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
4. Synthesis of Novel Heterocyclic Compounds
Pyrimidine compounds, including those related to 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride, have been used in the synthesis of novel heterocyclic compounds with potential insecticidal and antibacterial properties. These studies contribute to the development of new bioactive compounds in the fields of agriculture and medicine (Deohate & Palaspagar, 2020).
5. Structural Investigations and Hydrogen Bonding in Salts
Research into the crystalline structures of salts containing pyrimidine derivatives reveals insights into hydrogen bonding and molecular interactions. These studies are crucial for understanding the molecular recognition processes in pharmaceuticals containing pyrimidine functionalities (Rajam et al., 2017).
特性
IUPAC Name |
4,6-dimethyl-2-piperidin-4-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-8-7-9(2)14-11(13-8)10-3-5-12-6-4-10;;/h7,10,12H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUBYRJQNUWCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCNCC2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





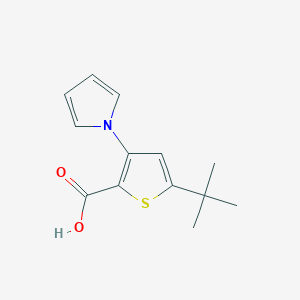
![t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate](/img/structure/B1405605.png)

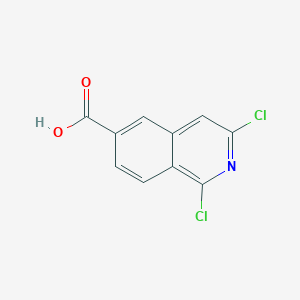
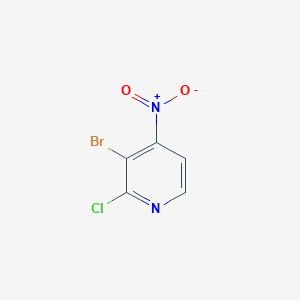
![Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1405611.png)

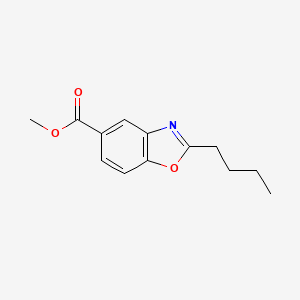
![N-(4-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405617.png)
![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1405620.png)
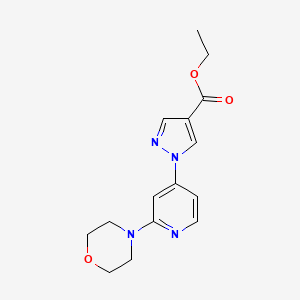
![2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B1405624.png)